molecular formula C9H7BrO3 B1401329 Methyl 2-bromo-3-formylbenzoate CAS No. 750585-94-5

Methyl 2-bromo-3-formylbenzoate

Cat. No.: B1401329
CAS No.: 750585-94-5
M. Wt: 243.05 g/mol
InChI Key: CNQNIZZOOUMRHI-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-formylbenzoate is an organic compound with the molecular formula C9H7BrO3. It is a derivative of benzoic acid, featuring a bromine atom and a formyl group attached to the benzene ring. This compound is often used as an intermediate in organic synthesis due to its reactive functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-3-formylbenzoate can be synthesized through various methods. One common approach involves the bromination of methyl 3-formylbenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction .

Another method involves the esterification of 2-bromo-3-formylbenzoic acid with methanol (MeOH) under acidic conditions. This reaction can be catalyzed by sulfuric acid (H2SO4) or hydrochloric acid (HCl) to yield this compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale bromination and esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-formylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Oxidation: 2-bromo-3-carboxybenzoic acid.

    Reduction: 2-bromo-3-hydroxymethylbenzoate.

Scientific Research Applications

Methyl 2-bromo-3-formylbenzoate is utilized in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.

    Medicine: As a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-formylbenzoate depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form more complex molecules. The bromine atom and formyl group provide sites for nucleophilic attack and further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-3-formylbenzoate is unique due to the presence of both a bromine atom and a formyl group on the benzene ring. This combination of functional groups makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .

Properties

IUPAC Name

methyl 2-bromo-3-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQNIZZOOUMRHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

750585-94-5
Record name Methyl 2-bromo-3-formylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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